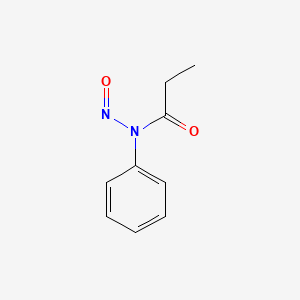
n-Nitroso-n-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Nitroso-n-phenylpropanamide: is an organic compound belonging to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound is of particular interest due to its potential applications in various fields, including chemistry, biology, and medicine. it is also known for its potential carcinogenic properties, which necessitates careful handling and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-phenylpropanamide typically involves the nitrosation of n-phenylpropanamide. One common method is the reaction of n-phenylpropanamide with nitrous acid (HNO2) or its derivatives under acidic conditions. The reaction can be represented as follows:
C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope, metal and acid-free conditions, and excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: n-Nitroso-n-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
n-Nitroso-n-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroso compounds.
Biology: It is studied for its potential mutagenic and carcinogenic effects, which are important for understanding the mechanisms of cancer development.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its carcinogenic properties pose significant challenges.
Industry: It is used in the development of pharmaceuticals and other chemical products, with a focus on understanding and mitigating its potential risks
Mécanisme D'action
The mechanism of action of n-Nitroso-n-phenylpropanamide involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of DNA adducts and subsequent mutations. This process is a key factor in its carcinogenicity. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA repair and replication .
Comparaison Avec Des Composés Similaires
- n-Nitrosodimethylamine (NDMA)
- n-Nitrosodiethylamine (NDEA)
- n-Nitrosodibutylamine (NDBA)
Comparison: n-Nitroso-n-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the nitrogen atom. This structural feature influences its reactivity and biological activity. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potentials .
Conclusion
This compound is a compound of significant interest due to its diverse applications and potential risks. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is crucial for advancing research and ensuring safe handling practices.
Propriétés
Numéro CAS |
22071-70-1 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N-nitroso-N-phenylpropanamide |
InChI |
InChI=1S/C9H10N2O2/c1-2-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
XIPYCKIKMJHBIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


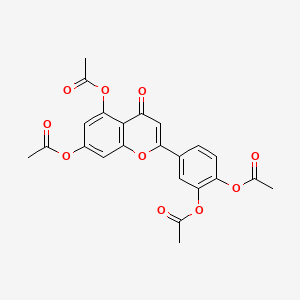
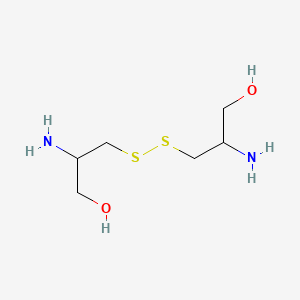
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
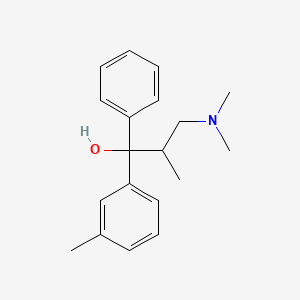
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
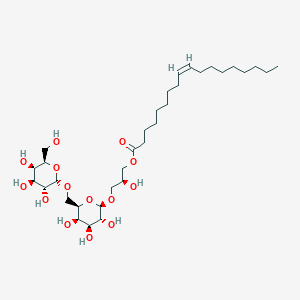
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
